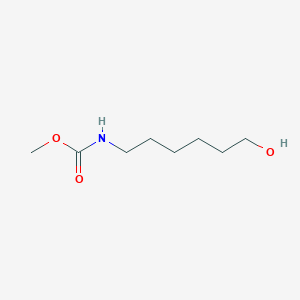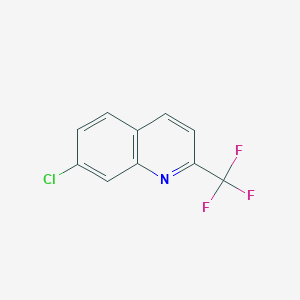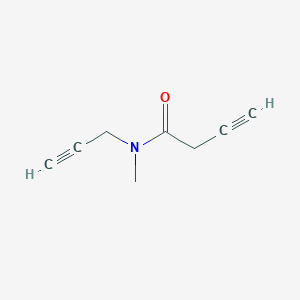
N-methyl-N-prop-2-ynylbut-3-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-prop-2-ynylbut-3-ynamide, also known as propargylamphetamine (PA), is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of amphetamine, which is a stimulant drug commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, PA has a unique structure that may offer advantages over amphetamine in certain research applications.
Mecanismo De Acción
PA works by inhibiting the activity of MAO-B, which leads to an increase in the levels of dopamine and other neurotransmitters in the brain. This mechanism of action is similar to that of other MAO-B inhibitors such as selegiline, which is used to treat Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
PA has been shown to increase dopamine levels in the brain, which may have various effects on behavior and cognition. It may also have other effects on the nervous system, such as increasing the release of other neurotransmitters or altering the activity of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PA in research is that it is a selective inhibitor of MAO-B, which may allow for more specific studies of the role of this enzyme in various diseases. However, PA may also have off-target effects on other enzymes or receptors, which could complicate its use in certain experiments. Additionally, the synthesis of PA can be complex and time-consuming, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research on PA. One area of interest is in the development of new MAO-B inhibitors with improved selectivity and potency. Another potential direction is in the study of the effects of PA on other neurotransmitter systems, such as the glutamate or GABA systems. Additionally, PA may have potential as a therapeutic agent for various diseases, such as Parkinson's disease or depression, although further research is needed to explore these possibilities.
Métodos De Síntesis
PA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of propargyl bromide with 3-bromo-1-phenylpropan-1-one, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the N-methylation of the amine group using methyl iodide.
Aplicaciones Científicas De Investigación
PA has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. One of its primary applications is in the study of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin. PA is a selective inhibitor of MAO-B, which may be useful in studying the role of this enzyme in various diseases such as Parkinson's disease.
Propiedades
Número CAS |
177659-36-8 |
|---|---|
Nombre del producto |
N-methyl-N-prop-2-ynylbut-3-ynamide |
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-ynylbut-3-ynamide |
InChI |
InChI=1S/C8H9NO/c1-4-6-8(10)9(3)7-5-2/h1-2H,6-7H2,3H3 |
Clave InChI |
HMXSRQOBTKUDEP-UHFFFAOYSA-N |
SMILES |
CN(CC#C)C(=O)CC#C |
SMILES canónico |
CN(CC#C)C(=O)CC#C |
Sinónimos |
3-Butynamide,N-methyl-N-2-propynyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



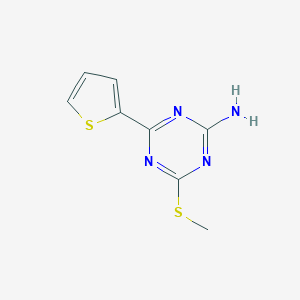
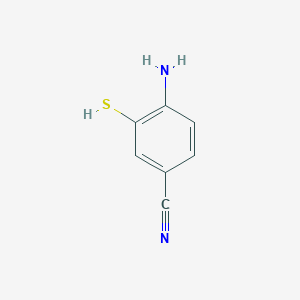
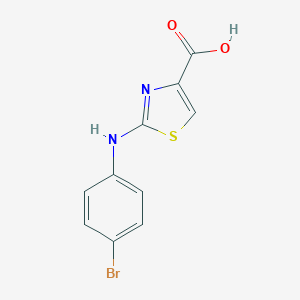
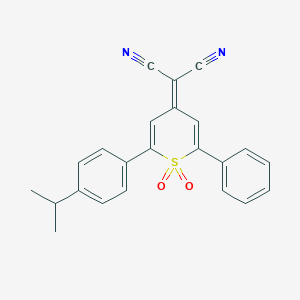
![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)
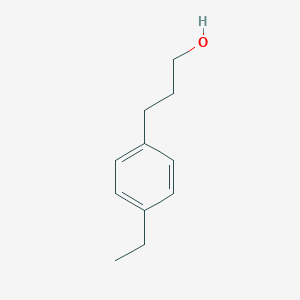
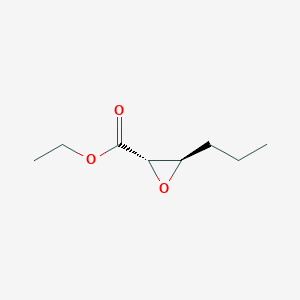

![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)
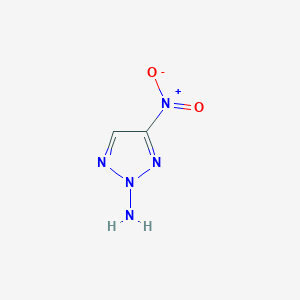
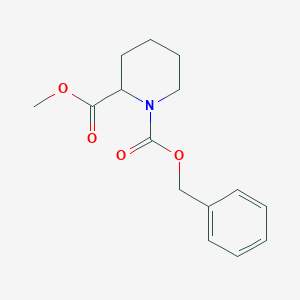
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)
